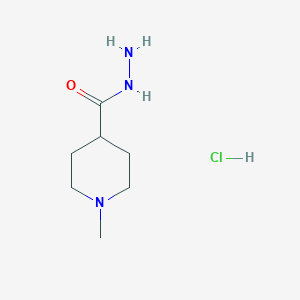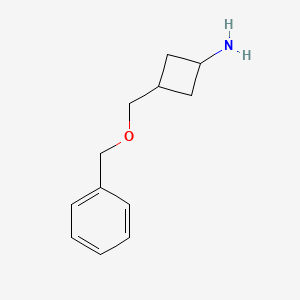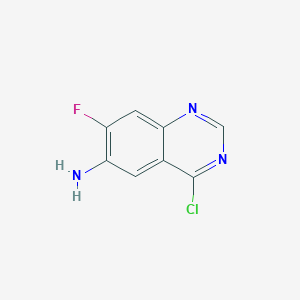
4-Chloro-7-fluoroquinazolin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-7-fluoroquinazolin-6-amine is a chemical compound with the molecular formula C8H5ClFN3 and a molecular weight of 197.6 g/mol . It is a derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-fluoroquinazolin-6-amine typically involves the reaction of 4-chloro-7-fluoroquinazoline with ammonia or an amine under specific conditions. One common method involves the nucleophilic substitution reaction of 4,7-dichloroquinazoline with ammonia or an amine in the presence of a base . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-7-fluoroquinazolin-6-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile such as an amine or hydroxyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include ammonia, primary amines, and secondary amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ammonia yields 4-amino-7-fluoroquinazoline, while substitution with a hydroxyl group yields 4-hydroxy-7-fluoroquinazoline .
Aplicaciones Científicas De Investigación
4-Chloro-7-fluoroquinazolin-6-amine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Chloro-7-fluoroquinazolin-6-amine involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their diverse biological activities . For example, some quinazoline derivatives inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which is involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and is the basis for the use of quinazoline derivatives in cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-7-fluoroquinazolin-6-ol: This compound is similar to 4-Chloro-7-fluoroquinazolin-6-amine but has a hydroxyl group instead of an amino group.
4-Chloro-7-fluoroquinazoline: This is the parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the quinazoline ring enhances its reactivity and potential biological activities compared to other quinazoline derivatives .
Propiedades
Fórmula molecular |
C8H5ClFN3 |
|---|---|
Peso molecular |
197.60 g/mol |
Nombre IUPAC |
4-chloro-7-fluoroquinazolin-6-amine |
InChI |
InChI=1S/C8H5ClFN3/c9-8-4-1-6(11)5(10)2-7(4)12-3-13-8/h1-3H,11H2 |
Clave InChI |
ZJEWIJQIYIKEFK-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1N)F)N=CN=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B15069906.png)
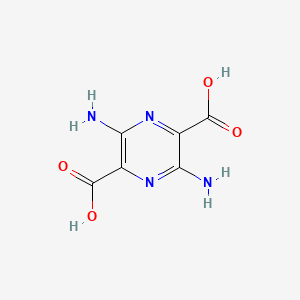
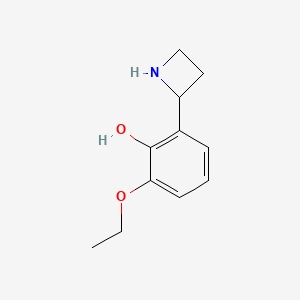
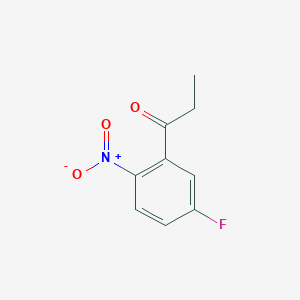
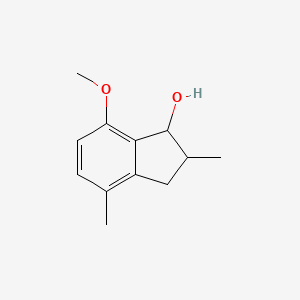
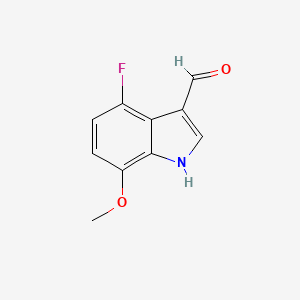
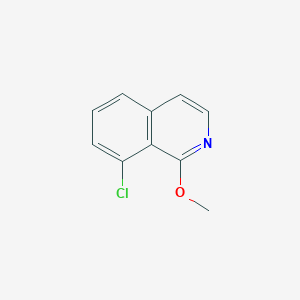
![[1,4]Thiazepino[5,6-b]indolizine](/img/structure/B15069963.png)
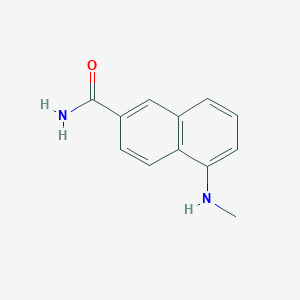
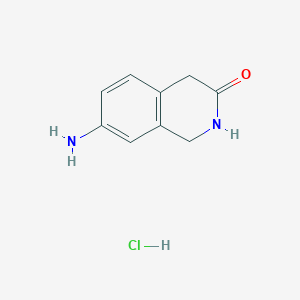
![7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15069975.png)

